5,6-dibromo-1H-1,3-benzodiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dibromo-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, agriculture, and material science .
Vorbereitungsmethoden
The synthesis of 5,6-dibromo-1H-1,3-benzodiazol-2-amine typically involves the bromination of 1H-1,3-benzodiazol-2-amine. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of o-phenylenediamine with formic acid or its derivatives.
Wallach synthesis: This involves the oxidative cyclization of o-phenylenediamine with carboxylic acids.
Industrial production methods: Large-scale production often employs catalytic bromination reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5,6-Dibromo-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Substitution reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, which can be useful in various applications.
Common reagents and conditions: Typical reagents include sodium hydride, potassium carbonate, and various organic solvents.
Wissenschaftliche Forschungsanwendungen
5,6-Dibromo-1H-1,3-benzodiazol-2-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5,6-dibromo-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .
Vergleich Mit ähnlichen Verbindungen
5,6-Dibromo-1H-1,3-benzodiazol-2-amine can be compared with other benzimidazole derivatives:
5,6-Dimethoxy-1H-1,3-benzodiazol-2-amine: This compound has methoxy groups instead of bromine atoms, leading to different chemical and biological properties.
5-Bromo-1H-benzo[d]imidazol-2(3H)-one: This derivative has a different substitution pattern, affecting its reactivity and applications.
4,5,6,7-Tetrabromo-1H-1,3-benzodiazol-2-amine: This compound has additional bromine atoms, which can enhance its biological activity but may also increase its toxicity.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting properties.
Eigenschaften
Molekularformel |
C7H5Br2N3 |
---|---|
Molekulargewicht |
290.94 g/mol |
IUPAC-Name |
5,6-dibromo-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C7H5Br2N3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12) |
InChI-Schlüssel |
PNSUDUZATFEAPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Br)Br)N=C(N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.